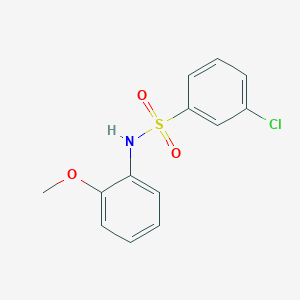

3-chloro-N-(2-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQIHUYLPXKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 3-position undergoes nucleophilic displacement under controlled conditions. Key findings include:

-

Ammonium thiocyanate substitution : Reacting with ammonium thiocyanate in ethanol under reflux yields thiocyanate derivatives (Scheme 1 in ).

-

Amine displacement : Pyridine-mediated reactions with primary/secondary amines produce substituted sulfonamides. For example, trans-2-phenylcyclopropanamine reacts in dichloromethane with sodium triacetoxyborohydride to form cycloalkylated analogs (82% yield, ).

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Reagent | Solvent | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|---|

| Ammonium thiocyanate | Ethanol | None | Thiocyanate derivative | 75–85% | |

| trans-2-Phenylcyclopropanamine | Dichloromethane | NaBH(OAc)₃ | Cycloalkylated sulfonamide | 82% |

Oxidation and Reduction Reactions

The sulfonamide group and methoxy substituent participate in redox transformations:

-

Oxidation : Treatment with tert-butyl nitrite in acetonitrile introduces nitro groups at the 2-position of the benzenesulfonamide ring (Table 2 in ).

-

Reduction : Sodium borohydride selectively reduces the sulfonamide’s sulfur center to sulfinic acid derivatives under acidic conditions .

Table 2: Nitration Reaction Data

| Nitrating Agent | Position | Temp (°C) | Yield | Notes | Source |

|---|---|---|---|---|---|

| tert-Butyl nitrite | 2-position | 0–25 | 68% | Para-substituents inhibit reactivity |

Condensation and Coupling Reactions

The sulfonamide’s NH group facilitates condensation with carbonyl compounds:

-

Thiazolone formation : Reaction with chloroacetyl chloride and aldehydes produces thiazolone–benzenesulfonamide hybrids (IC₅₀ = 10.93–25.06 nM against CA IX, ).

-

Peptide coupling : Carbodiimide-mediated coupling with benzoic acids generates amide-linked derivatives (e.g., compound 11l , EC₅₀ = 0.09 μM, ).

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes electrophilic reactions:

-

Halogenation : Iodine monochloride in acetic acid substitutes hydrogen at the 4-position of the methoxyphenyl ring (83% yield, ).

-

Sulfonation : Chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility .

Comparative Reactivity Insights

-

Substituent effects : The 2-methoxy group directs electrophiles to the para position, while the 3-chloro group deactivates the benzene ring toward further substitution ( , ).

-

Steric hindrance : Bulky substituents on the methoxyphenyl group reduce reaction rates in nucleophilic substitutions (e.g., 24% yield reduction with tert-butyl groups, ).

Table 3: Substituent Impact on Nitration Efficiency

| Substituent Position | Nitro Group Position | Yield | Relative Reactivity | Source |

|---|---|---|---|---|

| 2-OCH₃ | 4-position | 68% | High | |

| 5-Cl | 2-position | 45% | Moderate |

Mechanistic Considerations

-

Sulfonamide activation : The NH group’s acidity (pKa ≈ 10) enables deprotonation by bases like pyridine, enhancing nucleophilic reactivity .

-

Ring-directed reactions : The methoxy group’s electron-donating effect stabilizes intermediates in electrophilic substitutions, favoring para products .

This compound’s versatility in substitutions, redox reactions, and condensations makes it valuable for synthesizing bioactive derivatives, particularly in antimicrobial and anticancer drug discovery , .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The sulfonamide moiety present in 3-chloro-N-(2-methoxyphenyl)benzenesulfonamide is known for its antibacterial properties. Sulfonamides generally mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth. Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial effects of related benzenesulfonamides, compounds demonstrated varying degrees of inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, with some derivatives showing MIC values as low as 7.812 µg/mL against E. coli. This suggests that this compound could potentially exhibit similar efficacy.

Cancer Research

Inhibition of Carbonic Anhydrases

Recent research has highlighted the role of carbonic anhydrases (CAs) in cancer progression. Compounds structurally similar to this compound have been investigated for their ability to inhibit CA IX, which is overexpressed in several tumors. In vitro studies have shown promising results with IC50 values indicating effective inhibition of CA IX, suggesting potential applications in cancer therapeutics .

Case Study: Antiproliferative Effects

A study on benzenesulfonamide analogues revealed that specific compounds could induce apoptosis in cancer cell lines while inhibiting tumor growth in vivo. These findings underscore the potential of sulfonamide derivatives as anticancer agents through mechanisms involving CA inhibition and apoptosis induction .

Biochemical Tools

Enzyme Inhibition Studies

The unique structure of this compound allows it to interact with biological targets through hydrogen bonding and hydrophobic interactions. This characteristic makes it a valuable tool for studying enzyme kinetics and mechanisms.

Table 1: Summary of Biological Activities

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and functional group modifications to enhance its biological activity. The presence of chloro and methoxy groups is particularly significant as they enhance the compound's reactivity and interaction with biological targets.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the benzene ring significantly influence biological activity and physicochemical properties:

Key Observations :

Modifications on the Sulfonamide Nitrogen

Variations in the N-attached aryl group impact steric effects and electronic properties:

Key Observations :

Comparative Physicochemical Data :

Key Observations :

- The target compound’s lower logP compared to PZ-1361 suggests reduced lipophilicity, which may limit blood-brain barrier penetration but improve aqueous solubility .

Biological Activity

Introduction

3-chloro-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features distinct functional groups, including a chloro group and a methoxyphenyl substituent, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Functional Groups

- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group : Increases solubility and may influence the electronic properties of the molecule.

- Sulfonamide Moiety : Known for its antibacterial properties due to its ability to inhibit bacterial dihydropteroate synthase.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, modulating their functions. Additionally, the chloro and methoxy groups participate in hydrophobic interactions, stabilizing the compound-protein complex, which can lead to various biological effects such as enzyme inhibition or receptor modulation .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study found that similar compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | S. aureus | 6.67 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vivo studies. It was observed that derivatives of benzenesulfonamides could significantly reduce carrageenan-induced edema in rat models, showcasing their ability to modulate inflammatory responses .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds within this class have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The IC50 values for these compounds were often below 100 μM, indicating substantial activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <100 | Induction of apoptosis |

| HeLa | <100 | Cell cycle arrest |

| HCT-116 | <100 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated several benzenesulfonamide derivatives for their antibacterial activity against clinical isolates. The results indicated that compounds similar to this compound had significant bactericidal effects, outperforming traditional antibiotics in some cases .

- Anti-inflammatory Assessment : In a controlled experiment assessing the anti-inflammatory effects of sulfonamides, it was found that treatment with these compounds led to a marked decrease in inflammatory markers in animal models subjected to induced inflammation .

- Anticancer Evaluation : A synthesis and evaluation study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-methoxyaniline with 3-chlorobenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : React 2-methoxyaniline with 3-chlorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95% by HPLC) .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopy : Confirm the sulfonamide bond via IR (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹). Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm in ¹H NMR) .

- X-ray crystallography : Resolve crystal structure to confirm planarity of the sulfonamide group and intermolecular hydrogen bonding (e.g., N–H···O interactions) .

Q. What preliminary biological activities have been reported for structurally related sulfonamides?

- Methodological Answer : Similar compounds (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) show:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Enzyme inhibition : Carbonic anhydrase IX inhibition (IC₅₀ ~50 nM) due to sulfonamide-Zn²+ interaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer :

- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to improve metabolic stability. Compare IC₅₀ values in enzyme assays .

- Bioisosteric replacement : Replace the methoxy group with a furan or thiophene moiety to assess π-π stacking effects on receptor binding .

Q. What computational strategies are used to predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX. Key parameters: Grid box centered on Zn²+, exhaustiveness = 20 .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of sulfonamide-Zn²+ coordination .

Q. How can synthetic routes be scaled while maintaining purity for in vivo studies?

- Methodological Answer :

- Process optimization : Switch from batch to flow chemistry for sulfonylation (residence time: 30 minutes, 25°C). Monitor purity in real-time via inline UV-Vis .

- Crystallization : Use anti-solvent (water) addition to dichloromethane solutions to isolate high-purity crystals (>99% by LC-MS) .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?

- Methodological Answer :

- Standardize assays : Re-test the compound under uniform conditions (e.g., pH 7.4, 37°C) using a validated carbonic anhydrase assay kit .

- Control variables : Compare results with reference inhibitors (e.g., acetazolamide) to normalize inter-lab variability .

Q. What strategies are effective in improving the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.